1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic Acid

Description

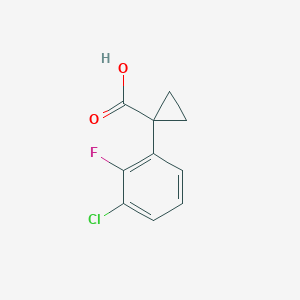

1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1260763-00-5) is a cyclopropane-substituted carboxylic acid derivative with a 3-chloro-2-fluorophenyl group attached to the cyclopropane ring. Its molecular formula is C₁₀H₈ClFO₂, and it has a molecular weight of 214.63 g/mol . The compound is primarily utilized as a building block in pharmaceutical synthesis, leveraging the unique steric and electronic properties of the cyclopropane ring and halogenated aromatic system.

Properties

IUPAC Name |

1-(3-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c11-7-3-1-2-6(8(7)12)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYWAYMMMLXPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C(=CC=C2)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260763-00-5 | |

| Record name | 1-(3-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, including the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.

Substitution Reactions: The phenyl ring is then substituted with chlorine and fluorine atoms. This can be done using electrophilic aromatic substitution reactions, where chlorine and fluorine sources such as chlorine gas and fluorine gas or their derivatives are used.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can yield alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid exhibit significant anticancer activity. For instance, cyclopropyl dicarboxamides and their analogs have been identified as potential treatments for various human cancers, including breast, lung, and pancreatic cancers. These compounds demonstrate selective inhibition of c-MET kinase, which is implicated in the progression of several malignancies .

Table 1: Cancer Types Targeted by Cyclopropanecarboxylic Acid Derivatives

GPR120 Modulation

Another area of interest is the modulation of GPR120, a receptor involved in metabolic regulation. Compounds similar to this compound have shown potential in treating metabolic disorders such as diabetes and obesity by enhancing insulin sensitivity and regulating lipid metabolism .

Table 2: Metabolic Disorders Addressed by GPR120 Modulators

| Disorder | Potential Benefit | Reference |

|---|---|---|

| Diabetes | Improved glucose tolerance | |

| Obesity | Enhanced fat metabolism | |

| Hyperglycemia | Regulation of blood sugar levels |

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been documented, utilizing reagents such as chloroacetyl chloride and aluminum trichloride to form the cyclopropane structure .

Synthesis Overview: Key Steps

- Formation of Cyclopropane Ring : The initial reaction involves the cyclization of phenyl derivatives with appropriate carboxylic acid precursors.

- Functionalization : Subsequent steps involve halogenation and further functional group modifications to enhance biological activity.

- Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profiles of this compound. Studies focusing on its agonistic activity on serotonin receptors suggest its potential as an antidepressant agent .

Table 3: Pharmacological Activities

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Cyclopropanecarboxylic Acids

The following table compares 1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid with structurally related halogenated phenylcyclopropanecarboxylic acids:

Key Observations :

- Halogen Position: The 3-chloro-2-fluoro substitution in the target compound introduces steric hindrance and electronic effects distinct from mono-halogenated analogs (e.g., 3-Cl or 4-F). This may influence binding affinity in drug-receptor interactions .

Ring-System Variations

Cyclopropane vs. Cyclopentane Derivatives

- 1-(3-Fluorophenyl)cyclopentanecarboxylic acid (CAS: 214262-97-2) replaces the strained cyclopropane ring with a cyclopentane ring. The larger ring reduces steric strain, enhancing stability but decreasing reactivity in ring-opening reactions critical for prodrug activation .

- Metabolic Stability : Cyclopropane rings are prone to enzymatic cleavage (e.g., conversion to β-hydroxybutyric acid) , whereas cyclopentane derivatives may exhibit slower metabolic degradation.

Dimethylcyclopropane Derivatives

- 1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS: 915923-90-9) incorporates methyl groups on the cyclopropane ring, increasing steric bulk. This modification can hinder rotational freedom and alter binding to biological targets .

Stereochemical Considerations

- (1S,2S)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic acid (CID 10511567) demonstrates the importance of stereochemistry. The cis-configuration of substituents on the cyclopropane ring can lead to divergent biological activities compared to trans-isomers or non-chiral analogs .

Physicochemical Properties

| Property | This compound | 1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid |

|---|---|---|

| pKa | Not reported | 4.40 (predicted) |

| Boiling Point | Not reported | 312.0°C (predicted) |

| Density | Not reported | 1.219 g/cm³ |

Note: Fluorine’s electronegativity lowers the pKa of carboxylic acids, enhancing solubility in basic environments. The absence of data for the target compound highlights a research gap .

Metabolic Pathways

Cyclopropanecarboxylic acids undergo ring cleavage via enzymatic "activation" to intermediates like β-hydroxybutyric acid . The 3-chloro-2-fluoro substituents may slow metabolism compared to non-halogenated analogs, extending half-life in vivo.

Biological Activity

1-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8ClFO2

- Molecular Weight : 214.62 g/mol

- CAS Number : 1260763-00-5

The compound features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with chlorine and fluorine atoms. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interactions with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, influencing various biochemical pathways such as metabolic processes and signaling pathways. Notably, it has been suggested that the presence of halogen substituents enhances its binding affinity to certain proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Biological Activity Overview

This compound has shown promise in several areas:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

- Anticancer Activity : Preliminary studies indicate that cyclopropanecarboxylic acids can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .

- Neuroprotective Effects : Some research suggests that compounds similar to this compound may offer neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Enzyme Interaction

A study investigated the interaction of various cyclopropanecarboxylic acids with specific enzymes involved in metabolic pathways. Results indicated that this compound exhibited significant inhibitory activity against target enzymes, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Anticancer Properties

In vitro experiments demonstrated that treatment with this compound resulted in reduced viability of cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 3: Neuroprotection

Research focused on the neuroprotective effects of halogenated cyclopropanecarboxylic acids showed that these compounds could mitigate neuronal damage caused by oxidative stress. The study found that this compound significantly reduced markers of inflammation and apoptosis in neuronal cell cultures exposed to neurotoxic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition, anticancer | Binding to enzymes/receptors |

| 2-Chloro-N-(4-nitrophenyl)acetamide | Enzyme inhibition | Covalent bond formation with nucleophilic sites |

| N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine | Enzyme inhibition | Strong interactions with protein residues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.